Glycerol
Glycerol
Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite.
Glycerol is a triol with a structure of propane substituted at positions 1, 2 and 3 by hydroxy groups. It has a role as an osmolyte, a solvent, a detergent, a human metabolite, an algal metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite and a geroprotector. It is an alditol and a triol.
A trihydroxy sugar alcohol that is an intermediate in carbohydrate and lipid metabolism.
Glycerol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glycerin is a Non-Standardized Chemical Allergen. The physiologic effect of glycerin is by means of Increased Histamine Release, and Cell-mediated Immunity, and Increased IgG Production.
Glycerol is a natural product found in Microchloropsis, Ramalina usnea, and other organisms with data available.
Glycerin is a trihydroxyalcohol with localized osmotic diuretic and laxative effects. Glycerin elevates the blood plasma osmolality thereby extracting water from tissues into interstitial fluid and plasma. This agent also prevents water reabsorption in the proximal tubule in the kidney leading to an increase in water and sodium excretion and a reduction in blood volume. Administered rectally, glycerin exerts a hyperosmotic laxative effect by attracting water into the rectum, thereby relieving constipation. In addition, glycerin is used as a solvent, humectant and vehicle in various pharmaceutical preparations.
Glycerol is an important component of triglycerides (i.e. fats and oils) and of phospholipids. glycerol is a three-carbon substance that forms the backbone of fatty acids in fats. When the body uses stored fat as a source of energy, glycerol and fatty acids are released into the bloodstream. The glycerol component can be converted to glucose by the liver and provides energy for cellular metabolism.
Glycerol is a metabolite found in or produced by Saccharomyces cerevisiae.
A trihydroxy sugar alcohol that is an intermediate in carbohydrate and lipid metabolism. It is used as a solvent, emollient, pharmaceutical agent, or sweetening agent.
See also: Polyglycerin-3 (monomer of); Tobacco Leaf (part of); Polyglyceryl-3 Diisostearate (monomer of) ... View More ...
Glycerol is a triol with a structure of propane substituted at positions 1, 2 and 3 by hydroxy groups. It has a role as an osmolyte, a solvent, a detergent, a human metabolite, an algal metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite and a geroprotector. It is an alditol and a triol.
A trihydroxy sugar alcohol that is an intermediate in carbohydrate and lipid metabolism.
Glycerol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glycerin is a Non-Standardized Chemical Allergen. The physiologic effect of glycerin is by means of Increased Histamine Release, and Cell-mediated Immunity, and Increased IgG Production.
Glycerol is a natural product found in Microchloropsis, Ramalina usnea, and other organisms with data available.
Glycerin is a trihydroxyalcohol with localized osmotic diuretic and laxative effects. Glycerin elevates the blood plasma osmolality thereby extracting water from tissues into interstitial fluid and plasma. This agent also prevents water reabsorption in the proximal tubule in the kidney leading to an increase in water and sodium excretion and a reduction in blood volume. Administered rectally, glycerin exerts a hyperosmotic laxative effect by attracting water into the rectum, thereby relieving constipation. In addition, glycerin is used as a solvent, humectant and vehicle in various pharmaceutical preparations.
Glycerol is an important component of triglycerides (i.e. fats and oils) and of phospholipids. glycerol is a three-carbon substance that forms the backbone of fatty acids in fats. When the body uses stored fat as a source of energy, glycerol and fatty acids are released into the bloodstream. The glycerol component can be converted to glucose by the liver and provides energy for cellular metabolism.
Glycerol is a metabolite found in or produced by Saccharomyces cerevisiae.
A trihydroxy sugar alcohol that is an intermediate in carbohydrate and lipid metabolism. It is used as a solvent, emollient, pharmaceutical agent, or sweetening agent.
See also: Polyglycerin-3 (monomer of); Tobacco Leaf (part of); Polyglyceryl-3 Diisostearate (monomer of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
144086-03-3
VCID:
VC21159232
InChI:
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2
SMILES:
C(C(CO)O)O
Molecular Formula:
C3H8O3
C3H8O3
CH2OH-CHOH-CH2OH
C3H8O3
CH2OH-CHOH-CH2OH
Molecular Weight:
92.09 g/mol
Glycerol
CAS No.: 144086-03-3
Cat. No.: VC21159232
Molecular Formula: C3H8O3
C3H8O3
CH2OH-CHOH-CH2OH
Molecular Weight: 92.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite. Glycerol is a triol with a structure of propane substituted at positions 1, 2 and 3 by hydroxy groups. It has a role as an osmolyte, a solvent, a detergent, a human metabolite, an algal metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite and a geroprotector. It is an alditol and a triol. A trihydroxy sugar alcohol that is an intermediate in carbohydrate and lipid metabolism. Glycerol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Glycerin is a Non-Standardized Chemical Allergen. The physiologic effect of glycerin is by means of Increased Histamine Release, and Cell-mediated Immunity, and Increased IgG Production. Glycerol is a natural product found in Microchloropsis, Ramalina usnea, and other organisms with data available. Glycerin is a trihydroxyalcohol with localized osmotic diuretic and laxative effects. Glycerin elevates the blood plasma osmolality thereby extracting water from tissues into interstitial fluid and plasma. This agent also prevents water reabsorption in the proximal tubule in the kidney leading to an increase in water and sodium excretion and a reduction in blood volume. Administered rectally, glycerin exerts a hyperosmotic laxative effect by attracting water into the rectum, thereby relieving constipation. In addition, glycerin is used as a solvent, humectant and vehicle in various pharmaceutical preparations. Glycerol is an important component of triglycerides (i.e. fats and oils) and of phospholipids. glycerol is a three-carbon substance that forms the backbone of fatty acids in fats. When the body uses stored fat as a source of energy, glycerol and fatty acids are released into the bloodstream. The glycerol component can be converted to glucose by the liver and provides energy for cellular metabolism. Glycerol is a metabolite found in or produced by Saccharomyces cerevisiae. A trihydroxy sugar alcohol that is an intermediate in carbohydrate and lipid metabolism. It is used as a solvent, emollient, pharmaceutical agent, or sweetening agent. See also: Polyglycerin-3 (monomer of); Tobacco Leaf (part of); Polyglyceryl-3 Diisostearate (monomer of) ... View More ... |
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CAS No. | 144086-03-3 |
Molecular Formula | C3H8O3 C3H8O3 CH2OH-CHOH-CH2OH |
Molecular Weight | 92.09 g/mol |
IUPAC Name | propane-1,2,3-triol |
Standard InChI | InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2 |
Standard InChI Key | PEDCQBHIVMGVHV-UHFFFAOYSA-N |
SMILES | C(C(CO)O)O |
Canonical SMILES | C(C(CO)O)O |
Boiling Point | 554 °F at 760 mmHg (decomposes) (NTP, 1992) 290 °C (decomposes) BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg 290 °C 554 °F (decomposes) 554 °F (Decomposes) |
Colorform | Syrupy, rhombic plates Clear, colorless syrupy liquid Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature]. |
Flash Point | 320 °F (NTP, 1992) 177 °C 177 °C (Open cup) 176 °C c.c. 320 °F |
Melting Point | 64 °F (NTP, 1992) 18.1 °C 20 °C 18 °C 64 °F |
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